
1-allyl-4-(pentafluorobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-allyl-4-(pentafluorobenzoyl)piperazine is a chemical compound that belongs to the class of piperazines. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
Mechanism of Action
The exact mechanism of action of 1-allyl-4-(pentafluorobenzoyl)piperazine is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. In addition, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various microorganisms. In vivo studies have shown that it can inhibit tumor growth and reduce inflammation in animal models. However, further studies are needed to determine the safety and efficacy of the compound in humans.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-allyl-4-(pentafluorobenzoyl)piperazine is its ease of synthesis and purification. It can be obtained in high yield and purity using relatively simple laboratory techniques. In addition, it has a wide range of potential applications in various fields of research. However, one of the limitations of the compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-allyl-4-(pentafluorobenzoyl)piperazine. One area of interest is the development of new derivatives with improved pharmacological properties. Another area of interest is the investigation of the compound's potential use as a fluorescent probe for the detection of metal ions. In addition, further studies are needed to determine the safety and efficacy of the compound in humans, as well as its potential applications in material science and nanotechnology.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized using simple laboratory techniques and has been shown to possess antimicrobial, anticancer, and antiviral properties. However, further studies are needed to determine the safety and efficacy of the compound in humans and to explore its full potential in various fields of research.
Synthesis Methods
1-allyl-4-(pentafluorobenzoyl)piperazine can be synthesized through a multistep process involving the reaction of pentafluorobenzoyl chloride with piperazine, followed by the addition of allyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide. The final product is obtained after purification through column chromatography or recrystallization.
Scientific Research Applications
1-allyl-4-(pentafluorobenzoyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess antimicrobial, anticancer, and antiviral properties. In addition, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions. The compound has also been used as a building block for the synthesis of other compounds with potential therapeutic applications.
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F5N2O/c1-2-3-20-4-6-21(7-5-20)14(22)8-9(15)11(17)13(19)12(18)10(8)16/h2H,1,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRYXZYLKOJVSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

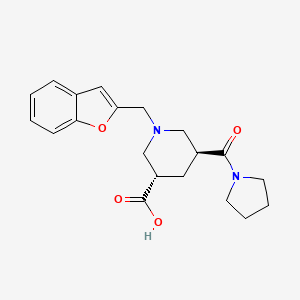
![2-(2-methoxy-4-{[1-(4-nitrobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5415539.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2,2,3,3-tetramethylcyclopropanecarboxamide](/img/structure/B5415545.png)
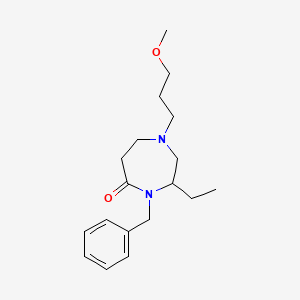
![N-[2-(3-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5415577.png)
![2-[2-(2-furyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B5415579.png)
![3-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)pyridine](/img/structure/B5415586.png)
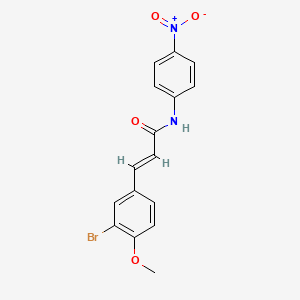
![N-(4-pyridinylmethyl)-4-[4-(2-thienyl)butanoyl]-2-morpholinecarboxamide](/img/structure/B5415599.png)
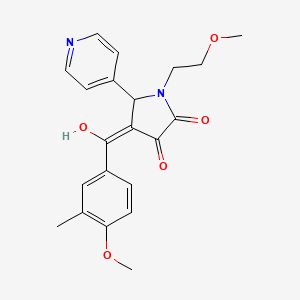
![N-(1-methyl-3-phenylpropyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5415620.png)
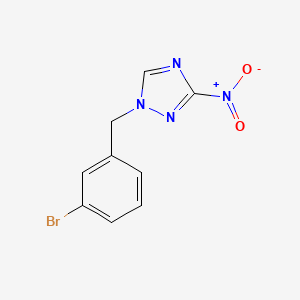
![4-azepan-1-yl-N-(2-methoxyethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5415645.png)
![(2R)-N-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]tetrahydrofuran-2-carboxamide](/img/structure/B5415646.png)